4-(Iodomethyl)-2,2-dimethyloxetane

Descripción general

Descripción

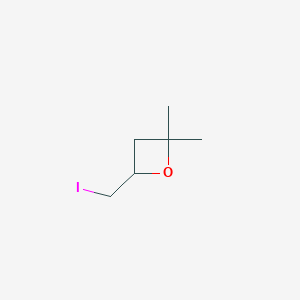

4-(Iodomethyl)-2,2-dimethyloxetane is an organic compound belonging to the class of halomethyl ethers It is characterized by the presence of an iodomethyl group attached to a dimethyloxetane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-2,2-dimethyloxetane typically involves the iodination of a precursor compound. One common method is the reaction of 2,2-dimethyloxetane with iodomethane in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly reagents and solvents is often considered to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(Iodomethyl)-2,2-dimethyloxetane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Oxidation: Sodium periodate, manganese dioxide, or hydrogen peroxide in the presence of vanadium pentoxide.

Reduction: Lithium aluminum hydride or other hydride donors.

Major Products Formed

Substitution: Formation of substituted oxetanes.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of hydrocarbons.

Aplicaciones Científicas De Investigación

4-(Iodomethyl)-2,2-dimethyloxetane has several applications in scientific research:

Organic Synthesis: Used as a methylating agent in the synthesis of various organic compounds.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to introduce methyl groups into bioactive molecules.

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Biological Research: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Mecanismo De Acción

The mechanism of action of 4-(Iodomethyl)-2,2-dimethyloxetane involves the reactivity of the iodomethyl group. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the iodomethyl group is converted to a carbonyl group, altering the electronic structure of the molecule and enabling further chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Bromomethyl)-2,2-dimethyloxetane

- 4-(Chloromethyl)-2,2-dimethyloxetane

- 4-(Fluoromethyl)-2,2-dimethyloxetane

Uniqueness

4-(Iodomethyl)-2,2-dimethyloxetane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is a better leaving group in substitution reactions, making the compound more reactive in such transformations. Additionally, the larger atomic radius of iodine compared to bromine, chlorine, and fluorine can influence the steric and electronic properties of the compound, leading to different reaction outcomes.

Actividad Biológica

4-(Iodomethyl)-2,2-dimethyloxetane is a member of the oxetane family, characterized by its four-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, including its applications in medicinal chemistry and synthetic biology. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C5H9I

- Molecular Weight : 202.03 g/mol

- Structure : The compound features a dimethyl-substituted oxetane ring with an iodomethyl group that enhances its reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The iodomethyl group is particularly significant as it can facilitate nucleophilic substitution reactions, leading to the formation of more complex molecules.

Biochemical Pathways

- Antimicrobial Activity : Studies have indicated that oxetanes can exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : The compound may influence cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Enzyme Interaction : The presence of the iodomethyl group allows for selective binding to enzymes, which can alter their activity and influence biochemical reactions.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study demonstrated that oxetane derivatives showed promising activity against various bacterial strains. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis (Table 1).

- Cytotoxicity Against Cancer Cells : In vitro experiments revealed that the compound exhibited cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent (Table 2).

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various oxetane derivatives, including this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines.

- Antimicrobial Studies : Research conducted at a university laboratory assessed the antimicrobial properties of several oxetanes. The findings suggested that compounds with halogen substituents, such as iodine in this case, enhanced activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-(Iodomethyl)-2,2-dimethyloxetane, and how can reaction conditions be optimized?

- Methodology: Compare methods such as nucleophilic substitution of 4-(chloromethyl)-2,2-dimethyloxetane with NaI in polar aprotic solvents (e.g., DMF or acetone) under controlled temperatures (40–60°C). Monitor reaction progress via TLC or GC-MS. Optimize variables: stoichiometry (1:1.2 molar ratio of Cl to I), solvent polarity, and reaction time (6–24 hours).

- Data Analysis: Use kinetic studies to determine rate constants for iodide substitution. Tabulate yields under varying conditions (e.g., 65–85% yield depending on solvent choice) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology:

- Spectroscopy: and NMR to confirm substitution at the iodomethyl group (δ ~3.5 ppm for CHI). IR spectroscopy to detect C-I stretching (~500 cm).

- Crystallography: Single-crystal X-ray diffraction to resolve steric effects from the dimethyloxetane ring.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to map electron density around the iodine atom .

Q. What are the stability profiles of this compound under thermal or photolytic conditions?

- Methodology: Conduct accelerated degradation studies:

- Thermal Stability: Heat samples at 50–100°C for 24–72 hours; analyze via HPLC for decomposition products (e.g., oxetane ring-opening derivatives).

- Photostability: Expose to UV light (254 nm) and monitor iodine loss via iodometric titration.

- Key Findings: Degradation is minimal below 60°C but accelerates in polar solvents due to SN2 reactivity .

Advanced Research Questions

Q. How does the steric environment of the dimethyloxetane ring influence the reactivity of the iodomethyl group in cross-coupling reactions?

- Methodology: Compare Suzuki-Miyaura coupling efficiency with aryl boronic acids using Pd(PPh) as a catalyst.

- Variables: Steric hindrance from dimethyl groups vs. electronic effects of iodine.

- Data Interpretation: Lower yields (e.g., 40–60%) compared to less hindered analogs (75–90%) suggest steric inhibition. Support with X-ray crystallography of Pd intermediates .

Q. Can computational models predict the regioselectivity of nucleophilic attacks on this compound?

- Methodology: Perform DFT calculations (M06-2X/def2-TZVP) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate predictions with experimental reactions (e.g., using CN or SCN as nucleophiles).

- Contradiction Resolution: Discrepancies between computed and observed regioselectivity may arise from solvent effects or counterion interactions .

Q. What strategies mitigate data contradictions in studies of this compound’s reactivity with Grignard reagents?

- Methodology:

- Reproducibility Checks: Standardize solvent drying (MgSO vs. molecular sieves) and reaction atmosphere (N vs. Ar).

- Byproduct Analysis: Use HRMS to identify intermediates (e.g., β-hydride elimination products).

- Collaborative Validation: Cross-laboratory replication to isolate variables (e.g., trace moisture content) .

Propiedades

IUPAC Name |

4-(iodomethyl)-2,2-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLLHQRFWYOVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.